molecular formula C15H11F2N5O2 B2647435 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,5-difluorophenyl)acetamide CAS No. 1428358-12-6

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,5-difluorophenyl)acetamide

Cat. No.: B2647435
CAS No.: 1428358-12-6
M. Wt: 331.283
InChI Key: AMTVGLWRASRQLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,5-difluorophenyl)acetamide (CAS 1428358-12-6) is a synthetic small molecule with a molecular formula of C15H11F2N5O2 and a molecular weight of 331.28 g/mol. This compound belongs to the class of pyrazole-pyridazine hybrids, which are of significant interest in medicinal chemistry due to their diverse biological activities . The core structure combines a pyridazine ring, known as a key pharmacophore in various bioactive molecules, with a pyrazole moiety . The integration of these two heterocyclic systems into a single molecular framework is a strategic design in modern drug discovery, often leading to compounds with enhanced biological activity and unique mechanisms of action . Recent scientific literature highlights that such pyrazole-pyridazine hybrids have been extensively investigated as potent and selective COX-2 (Cyclooxygenase-2) inhibitors, demonstrating higher inhibitory activity than the reference drug celecoxib in some cases . This makes them valuable chemical tools for studying inflammatory pathways, as COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are mediators of inflammation . Beyond anti-inflammatory applications, scaffolds containing pyrazole and pyridazine are reported to exhibit a broad spectrum of other pharmacological properties, including antimicrobial, anticancer, and antiviral activities, making this hybrid compound a versatile candidate for multiple research programs . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N5O2/c16-10-2-3-11(17)12(8-10)19-14(23)9-24-15-5-4-13(20-21-15)22-7-1-6-18-22/h1-8H,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTVGLWRASRQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,5-difluorophenyl)acetamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrazole and pyridazine intermediates

    Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions.

    Preparation of Pyridazine Intermediate: The pyridazine ring is often synthesized through the condensation of hydrazines with α,β-unsaturated carbonyl compounds.

    Coupling Reaction: The pyrazole and pyridazine intermediates are coupled using a suitable base and solvent to form the ether linkage.

    Introduction of Difluorophenylacetamide: The final step involves the acylation of the coupled intermediate with 2,5-difluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,5-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of this compound lies in its potential as a kinase inhibitor . Kinases are enzymes that play critical roles in cellular signaling pathways, particularly those involved in cancer and inflammatory diseases. Research indicates that compounds with similar structural motifs often exhibit significant interactions with kinases, which can lead to the development of novel anticancer therapies.

Neurotransmission Modulation

The structural characteristics of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,5-difluorophenyl)acetamide may allow it to modulate neurotransmission pathways. Compounds containing pyrazole and pyridazine moieties have been documented to influence neurotransmitter receptors, potentially leading to therapeutic effects in neurological disorders .

Anti-inflammatory Properties

Given its structural features, this compound may also possess anti-inflammatory properties. Similar derivatives have shown promise in modulating inflammatory responses through inhibition of specific signaling pathways associated with inflammation .

Case Studies and Research Findings

Research has highlighted various case studies demonstrating the efficacy and potential applications of compounds related to This compound :

  • Kinase Inhibitor Development : A study explored the structure–activity relationship (SAR) of pyrazolo[3,4-b]pyridine derivatives, revealing their potential as inhibitors for several kinases involved in cancer progression. The findings suggested that modifications to the pyridazine core could enhance potency and selectivity against specific targets .
  • Neuropharmacological Studies : Research on similar compounds indicated their ability to penetrate the blood-brain barrier, suggesting potential applications in treating central nervous system disorders such as depression and anxiety .

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,5-difluorophenyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Key differences :

  • The core heterocycle : The target compound uses a pyridazine scaffold, whereas the patent compound employs a pyrazolo[1,5-a]pyrimidine core. Pyridazine derivatives are less common in TRK inhibitors but may offer unique steric or electronic properties for binding.
Parameter Target Compound Patent Compound (EP Bulletin)
Core Structure Pyridazin-3-yloxy Pyrazolo[1,5-a]pyrimidine
Fluorinated Group 2,5-Difluorophenyl 2,5-Difluorophenyl
Additional Motif Pyrazole Pyrrolidine
Therapeutic Target Undisclosed TRK Kinase (anticancer)

Acetamide Derivatives with Pyrazole Motifs

Another analog, (S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide (Example 189, ), shares:

  • The acetamide linker and pyrazole moiety , suggesting similar synthetic strategies .
  • Fluorinated substituents , which enhance lipophilicity and membrane permeability.

Divergences :

  • Complexity : Example 189 incorporates additional functional groups (e.g., chlorinated indazole, sulfonyl groups), likely targeting multiple kinase domains or improving solubility.

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,5-difluorophenyl)acetamide is a complex organic molecule characterized by multiple heterocyclic structures, including pyrazole and pyridazine rings. This article aims to provide a comprehensive overview of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features several key structural elements that contribute to its biological activity:

  • Pyrazole Ring : Known for diverse biological activities, particularly in drug design.
  • Pyridazine Ring : Often associated with pharmacological properties, including anti-inflammatory and anticancer effects.
  • Difluorophenyl Group : Enhances the compound's reactivity and potential interactions with biological targets.

These structural components suggest that the compound may interact with various biological pathways, making it a candidate for drug development.

Anticancer Potential

Research indicates that compounds similar to this one exhibit significant anticancer properties. Key findings include:

  • Cytotoxicity Studies : The compound has shown promising results in inhibiting the growth of cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer). In studies, derivatives with similar structures displayed IC50 values ranging from 0.01 µM to 49.85 µM against various cancer cell lines .
  • Mechanism of Action : It is believed that the compound may exert its effects by modulating kinase activity, which is crucial in cancer cell proliferation and survival. Kinase inhibitors are known to play a significant role in targeted cancer therapies .

Other Biological Activities

In addition to its anticancer potential, the compound may exhibit other biological activities:

  • Anti-inflammatory Properties : Similar compounds have been shown to possess anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases .
  • Antimicrobial Activity : The presence of the pyrazole moiety suggests potential antimicrobial properties, as many pyrazole derivatives have demonstrated efficacy against various bacterial and fungal strains.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth of MCF7 and NCI-H460 cell lines
Anti-inflammatoryPotential to modulate inflammatory pathways
AntimicrobialExhibits activity against bacterial and fungal strains

Case Study: Cytotoxicity Against Cancer Cell Lines

In a systematic study involving various derivatives of the target compound, it was found that certain modifications significantly enhanced cytotoxicity against breast cancer cell lines. For instance:

  • Combination Therapy : The compound was tested in combination with doxorubicin, revealing a synergistic effect that improved overall cytotoxicity compared to doxorubicin alone. This suggests potential for use in combination therapies for more effective cancer treatment .

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects primarily involves inhibition of specific kinases involved in cell signaling pathways. Research has shown that:

  • Kinase Inhibition : The compound may selectively inhibit kinases such as BRAF(V600E) and EGFR, which are critical in tumor growth and survival .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.